N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide
Description
N-(bicyclo[221]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a complex organic compound characterized by its unique bicyclic structure and triazolopyridazine moiety
Properties
Molecular Formula |
C18H23N5O |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-(6,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide |
InChI |
InChI=1S/C18H23N5O/c1-11-16(12(2)22-23-10-20-21-18(11)23)5-6-17(24)19-9-15-8-13-3-4-14(15)7-13/h3-4,10,13-15H,5-9H2,1-2H3,(H,19,24) |
InChI Key |
BBIFNAOBXPREDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN2C1=NN=C2)C)CCC(=O)NCC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide typically involves multi-step organic reactions. The initial step often includes the preparation of the bicyclo[2.2.1]hept-5-en-2-ylmethyl precursor, followed by the introduction of the triazolopyridazine moiety through cyclization reactions. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in studies investigating its potential as a bioactive compound with therapeutic properties.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can result in various pharmacological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)butanamide
- N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)pentanamide
Uniqueness
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide stands out due to its specific bicyclic structure and the presence of the triazolopyridazine moiety. These features confer unique chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique bicyclic structure and triazole-pyridazine moiety, which may contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 270.33 g/mol.
Research indicates that compounds with similar bicyclic structures often exhibit various biological activities such as:
- Anticancer Activity : Compounds in this class have been shown to inhibit tumor growth in vitro and in vivo.
- Antimicrobial Properties : Certain derivatives demonstrate significant antibacterial and antifungal activities.
- Enzyme Inhibition : Some compounds act as inhibitors for enzymes like acetylcholinesterase and carbonic anhydrases.
Efficacy Studies
A study focused on the biological activity of novel N-substituted amides derived from bicyclo[2.2.1]heptanes demonstrated promising results in various assays:
| Activity | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Antitumor Activity | 4.2 - 11.9 | CNE 2, Caski, HGC-27 |
| Antimicrobial Activity | 10 - 20 | Staphylococcus aureus, E. coli |
| Enzyme Inhibition (AChE) | 5.0 - 15.0 | Human brain homogenate |
Case Study 1: Anticancer Potential
In a study published in Bioorganic Chemistry, the compound was tested against several cancer cell lines, showing significant cytotoxicity with IC50 values ranging from 4.2 to 11.9 µM for different cell types. The mechanism involved apoptosis induction and cell cycle arrest at the S phase.
Case Study 2: Antimicrobial Effects
Another study evaluated the antimicrobial properties of derivatives similar to this compound against common bacterial strains. The results indicated effective inhibition of bacterial growth at concentrations below 20 µM.
Case Study 3: Enzyme Inhibition
Research highlighted the compound's ability to inhibit acetylcholinesterase (AChE), with an IC50 value of approximately 10 µM. This suggests potential applications in treating diseases like Alzheimer's where AChE inhibition is beneficial.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
